2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one follows International Union of Pure and Applied Chemistry guidelines for complex substituted acetophenone derivatives. The compound's official IUPAC name is 2-bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone, which precisely describes the substitution pattern and functional group arrangement. The Chemical Abstracts Service registry number 149169-71-1 provides unique identification for this specific molecular entity.
The molecular formula C₁₀H₉BrF₂O₃ indicates a ten-carbon framework with strategic incorporation of bromine, fluorine, and oxygen heteroatoms. The molecular weight of 295.08 grams per mole reflects the substantial contribution of halogen substituents to the overall molecular mass. The InChI identifier WIDVLGSAZFBORY-UHFFFAOYSA-N serves as a standardized string representation for computational chemistry applications and database searches.
Alternative nomenclature systems recognize this compound through various synonyms, including 2-bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone and related descriptive names that emphasize the bromoacetophenone structural core. The systematic naming approach begins with identification of the longest carbon chain containing the ketone functionality, followed by appropriate numbering to minimize substituent position values. The aromatic ring substitution pattern follows ortho-meta-para conventions, with the difluoromethoxy group occupying the para position relative to the acetyl chain and the methoxy group positioned meta to the same reference point.
The compound's SMILES notation COC1=C(C=CC(=C1)C(=O)CBr)OC(F)F provides a linear string representation that encodes connectivity information for computational analysis. This representation clearly indicates the methoxy group attachment at position 3 of the benzene ring, the difluoromethoxy substitution at position 4, and the bromoacetyl chain at position 1. The hierarchical naming system ensures unambiguous identification while maintaining consistency with established nomenclature protocols for substituted acetophenone derivatives.
Properties
IUPAC Name |
2-bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c1-15-9-4-6(7(14)5-11)2-3-8(9)16-10(12)13/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDVLGSAZFBORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Using Bromo(difluoro)acetic Acid
Bromo(difluoro)acetic acid serves as a difluorocarbene precursor for substituting phenolic hydroxyl groups with difluoromethoxy moieties.
Procedure :
- Substrate : 4-Hydroxy-3-methoxyacetophenone (1.0 equiv).
- Reagents : Bromo(difluoro)acetic acid (1.2 equiv), K₂CO₃ (2.0 equiv).
- Conditions : Anhydrous DMF, 80°C, 12 hours under argon.
- Workup : Acidic aqueous extraction, column chromatography (hexane/EtOAc).
Outcome :
Using Sulfonium Salts
Sulfonium salts (e.g., [Me₂S-CF₂]⁺X⁻) enable milder difluoromethylation under anaerobic conditions.
Procedure :
- Substrate : 4-Hydroxy-3-methoxyacetophenone (1.0 equiv).
- Reagents : Sulfonium salt (1.2 equiv), NaH (2.2 equiv).
- Conditions : Fluorobenzene solvent, 10°C, overnight stirring.
- Workup : Filtration through Celite, solvent evaporation, silica gel chromatography.
Outcome :
- Achieves comparable yields (70–78%) with reduced thermal stress.
- Advantage : Compatible with base-sensitive substrates.
α-Bromination of Acetophenone Derivatives
HBr/H₂O₂ in Acetic Acid
A classical approach for α-bromination using hydrobromic acid and hydrogen peroxide.
Procedure :
- Substrate : 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (1.0 equiv).
- Reagents : 48% HBr (3.0 equiv), 30% H₂O₂ (1.5 equiv).
- Conditions : Acetic acid, 25°C, 4 hours.
- Workup : Neutralization with NaHCO₃, extraction with dichloromethane.
Outcome :
- Yields 2-bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one in 68% yield.
- Side Reaction : Di-bromination occurs if H₂O₂ is in excess.
Bromine in Acetic Acid
Direct bromination using elemental bromine under acidic conditions.
Procedure :
- Substrate : 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (1.0 equiv).
- Reagents : Br₂ (1.1 equiv), FeCl₃ (0.1 equiv).
- Conditions : Glacial acetic acid, 40°C, 2 hours.
- Workup : Quenching with Na₂S₂O₃, extraction, solvent removal.
Outcome :
- Higher yield (82%) but requires careful bromine handling.
- Limitation : Risk of ring bromination at elevated temperatures.
Experimental Optimization and Comparative Analysis
Reaction Efficiency
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HBr/H₂O₂ | 68 | 95 | Mild conditions |
| Br₂/FeCl₃ | 82 | 97 | High efficiency |
| NBS/AIBN (Radical) | 75 | 93 | Selectivity for α-position |
Purification Challenges
- Byproducts : Di-brominated species (up to 12% in Br₂ method).
- Solution : Gradient elution (hexane → EtOAc) during column chromatography.
Mechanistic Considerations
Difluoromethylation Pathways
Chemical Reactions Analysis
2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Synthesis and Mechanisms
The synthesis of 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one typically involves bromination of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone. This reaction is performed under controlled conditions using bromine in solvents like acetic acid or chloroform to minimize over-bromination. The compound's reactivity is attributed to its structural components, which allow it to interact with various biological targets, including enzymes and receptors.
Organic Synthesis
This compound is utilized in the synthesis of alpha-bromoketones from secondary alcohols through a reaction involving ammonium bromide and Oxone. This process results in the formation of alpha-bromoketones, which are valuable intermediates in organic chemistry.
Arylation of Heteroarenes
The compound plays a role in direct arylation reactions of heteroarenes, leading to the formation of arylated heteroarenes. This application is significant in the development of new materials and pharmaceuticals, as arylated compounds often exhibit enhanced properties compared to their non-arylated counterparts.
While specific biological activities for this compound are not extensively documented, compounds with similar structures frequently exhibit notable biological properties such as:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
- Anti-inflammatory Properties : The presence of difluoromethoxy groups may enhance interaction with inflammatory pathways.
- Anticancer Potential : Preliminary studies suggest that compounds with related structures can induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Enzyme Interaction Studies
Preliminary investigations into the interactions of this compound with various enzymes indicate that it may inhibit enzyme activity through covalent bonding or conformational changes. Such studies are crucial for understanding the compound's therapeutic potential and guiding future pharmacological research .
Future Research Directions
Further investigation into the following areas is essential for fully elucidating the applications and potential of this compound:
- Pharmacokinetics and Pharmacodynamics : Detailed studies on how the compound behaves within biological systems.
- Comprehensive Toxicological Assessments : Understanding safety profiles to evaluate therapeutic viability.
- In Vivo Studies : Evaluating therapeutic efficacy in animal models to support clinical applications.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting their activity and function .
Comparison with Similar Compounds
2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one can be compared with similar compounds such as:
2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone: This compound has a fluorine atom instead of the difluoromethoxy group, which may result in different reactivity and applications.
Bromo-4-fluoroacetophenone:
2-Bromo-1-fluoro-4-iodobenzene: The presence of both bromine and iodine atoms can lead to unique reactivity patterns and applications in organic synthesis.
Biological Activity
2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one, with the molecular formula C10H9BrF2O3, is an organic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, synthesis, and biological implications based on available research and data.
Chemical Structure and Properties
The compound features a bromine atom and a difluoromethoxy group attached to a phenyl ring, contributing to its unique reactivity. The structural complexity enhances its binding affinity to biological targets, which may lead to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrF2O3 |
| Molecular Weight | 295.08 g/mol |
| CAS Number | 149169-71-1 |
| SMILES | BrCC(=O)c1ccc(c(c1)OC)OC(F)F |
Synthesis
The synthesis of this compound typically involves the bromination of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone. This reaction is usually conducted using bromine in solvents like acetic acid or chloroform under controlled conditions to prevent over-bromination. In industrial settings, continuous flow reactors are employed for consistent quality and yield.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The difluoromethoxy group may enhance the compound's electronic properties, allowing for stronger interactions with biological targets. These interactions could inhibit enzyme activity through covalent bonding or conformational changes in enzyme structures.
Case Studies and Research Findings
Several studies have explored related compounds that share structural characteristics with this compound:
- Anticancer Activity : A study on brominated phenyl ketones demonstrated significant cytotoxicity against breast cancer cell lines, indicating that similar compounds might exhibit comparable effects.
- Antimicrobial Properties : Research has shown that compounds with difluoromethoxy groups possess enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes.
- Enzyme Inhibition Studies : Preliminary investigations suggest that derivatives can act as inhibitors for specific enzymes involved in metabolic pathways, thus providing a basis for further pharmacological development.
Q & A
Q. What are the primary synthetic routes for 2-bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of brominated acetophenone derivatives typically involves Friedel-Crafts acylation followed by bromination. For derivatives with sensitive substituents (e.g., difluoromethoxy), protecting-group strategies may be required. For example, in analogous compounds like 2-bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one, sulfonyl chloride intermediates are reacted with bromoacetylated precursors using catalysts like DMAP and triethylamine in anhydrous solvents (e.g., dichloromethane) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of precursor to brominating agent) and reaction temperature (0–25°C) to minimize side reactions. Column chromatography with silica gel (hexane/ethyl acetate) is commonly used for purification .
Q. How is X-ray crystallography applied to confirm the structure of brominated acetophenone derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, in studies of similar compounds like (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4,4'-difluoro-5,5'-methoxy-terphenyl)prop-2-en-1-one, crystals are grown via slow evaporation of solvent (e.g., ethanol/chloroform). Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL yield R-factors < 0.07, confirming bond lengths (e.g., C–Br = 1.89–1.92 Å) and dihedral angles between substituents . The SHELX suite is widely used for small-molecule refinement, but validation tools like PLATON should be employed to check for disorders or twinning .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (NMR/IR) and computational modeling for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in difluoromethoxy groups) or solvent-dependent shifts. For example:
- NMR: Compare experimental and chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) in the same solvent. An RMSD > 0.5 ppm suggests conformational flexibility .
- IR: Assign carbonyl (C=O) stretches (~1700 cm⁻¹) and validate using isotopic labeling or temperature-dependent studies to rule out hydrogen bonding.
Cross-validation with SC-XRD (e.g., torsional angles of the difluoromethoxy group) can reconcile conflicting data .
Q. What strategies mitigate side reactions during functionalization of the bromoacetophenone core?
Methodological Answer: The electron-withdrawing difluoromethoxy group increases electrophilicity at the carbonyl carbon, risking over-reactivity. Strategies include:
- Protection: Temporarily mask the ketone as a ketal or thioacetal during bromination or cross-coupling (e.g., Suzuki-Miyaura) .
- Low-Temperature Bromination: Use N-bromosuccinimide (NBS) in CCl₄ at −10°C to suppress radical pathways.
- Catalytic Control: Employ Pd(PPh₃)₄ or CuI to direct regioselectivity in aryl substitutions, as seen in analogues like 2-bromo-1-(4-trifluoromethylphenyl)ethan-1-one .
Q. How do substituents (difluoromethoxy vs. methoxy) influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The difluoromethoxy group (–OCF₂H) exerts stronger electron-withdrawing effects than methoxy (–OCH₃), altering reactivity:
- Kinetics: The Hammett σₚ value for –OCF₂H (~0.52) vs. –OCH₃ (−0.12) increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or Grignard reagents) .
- Solubility: Difluoromethoxy derivatives exhibit lower solubility in polar aprotic solvents (e.g., DMF), requiring co-solvents like THF for homogeneous reactions.
Experimental validation via competitive reactions (e.g., parallel substitutions with –OCH₃ and –OCF₂H analogues) quantifies these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
